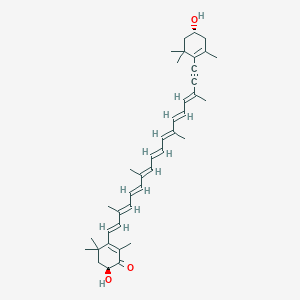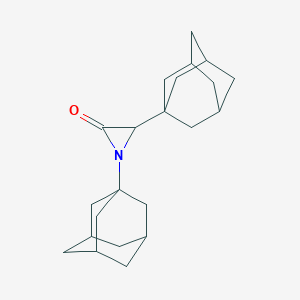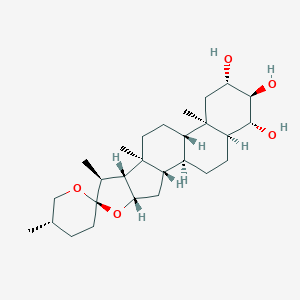
2,3,4,5-Tetrafluorobenzaldehyde
Overview
Description
2,3,4,5-Tetrafluorobenzaldehyde is an organic compound with the molecular formula C7H2F4O. It is a derivative of benzaldehyde where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s known that benzaldehyde derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Benzaldehyde derivatives are often involved in electrophilic aromatic substitution reactions, where they can interact with nucleophilic sites on their targets .
Biochemical Pathways
Benzaldehyde derivatives can influence various biochemical pathways depending on their specific targets .
Result of Action
Benzaldehyde derivatives can have various effects depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4,5-Tetrafluorobenzaldehyde. Factors such as temperature, pH, and the presence of other substances can affect its stability and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrafluorobenzaldehyde can be synthesized through several methods. One common method involves the fluorination of benzaldehyde derivatives. For instance, the compound can be prepared by reacting 2,3,4,5-tetrafluorotoluene with a suitable oxidizing agent under controlled conditions to introduce the aldehyde group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced fluorination techniques and catalysts to ensure high yield and purity. The process typically includes steps such as halogen exchange reactions and controlled oxidation .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrafluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: 2,3,4,5-Tetrafluorobenzoic acid.
Reduction: 2,3,4,5-Tetrafluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4,5-Tetrafluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluorobenzaldehyde
- 3,4,5-Trifluorobenzaldehyde
- 2,4,5-Trifluorobenzaldehyde
- 2,3,4,5,6-Pentafluorobenzaldehyde
Comparison: 2,3,4,5-Tetrafluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to its analogs, it offers a distinct balance of electron-withdrawing effects and steric hindrance, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
2,3,4,5-tetrafluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJHEKIKCNDMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370084 | |
| Record name | 2,3,4,5-Tetrafluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16583-06-5 | |
| Record name | 2,3,4,5-Tetrafluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-Tetrafluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,3,4,5-tetrafluorobenzaldehyde utilized in the synthesis of quinolone intermediates?
A1: The research demonstrates the use of this compound as a starting material in a reaction sequence to produce quinolone intermediates []. Specifically, it undergoes an aldol reaction with methyl propiolate in the presence of a ZrCl4/Bu4NI catalyst system. This reaction yields a β-iodo-α-(hydroxyalkyl)acrylate intermediate. This intermediate can then be further transformed through oxidation, amination, and hydrolysis reactions to obtain various quinolone intermediates, including 1-substituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acids [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B99379.png)












